6-Iodopenicillanic acid

CAS No.: 74772-32-0

Cat. No.: VC1691072

Molecular Formula: C8H10INO3S

Molecular Weight: 327.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74772-32-0 |

|---|---|

| Molecular Formula | C8H10INO3S |

| Molecular Weight | 327.14 g/mol |

| IUPAC Name | (2S,5R,6R)-6-iodo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H10INO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 |

| Standard InChI Key | XWDSFLSFDJZQTM-ALEPSDHESA-N |

| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)I)C(=O)O)C |

| SMILES | CC1(C(N2C(S1)C(C2=O)I)C(=O)O)C |

| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)I)C(=O)O)C |

Introduction

Chemical Structure and Properties

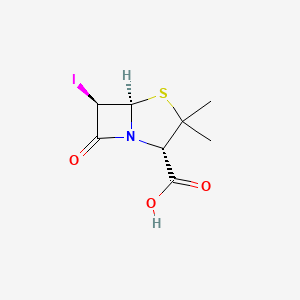

6-Iodopenicillanic acid belongs to the class of penicillin derivatives with the molecular formula C8H10INO3S . Its full IUPAC name is (2S,5R,6R)-6-iodo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid . The compound features the characteristic penicillin core structure with a β-lactam ring fused to a thiazolidine ring, with an iodine atom specifically positioned at the 6β position. This strategic placement of the iodine atom, which is electron-withdrawing in nature, enhances the electrophilicity of the molecule and contributes to its unique reactivity profile.

Physical and Chemical Properties

The key physical and chemical properties of 6-iodopenicillanic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of 6-Iodopenicillanic Acid

| Property | Value |

|---|---|

| Molecular Formula | C8H10INO3S |

| Molecular Weight | 327.14 g/mol |

| CAS Number | 74772-32-0 |

| IUPAC Name | (2S,5R,6R)-6-iodo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| InChIKey | XWDSFLSFDJZQTM-ALEPSDHESA-N |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Topological Polar Surface Area | 82.9 Ų |

Structural Features

The molecular structure of 6-iodopenicillanic acid contains three defined stereocenters, giving it a specific three-dimensional configuration that is critical for its biological activity . The compound features a carboxylic acid group attached to the thiazolidine ring, which, together with the β-lactam ring, forms the bicyclic core structure characteristic of penicillins. The iodine atom at the 6β position protrudes from the molecule in a specific stereochemical orientation that affects its interactions with target enzymes.

Synthesis Methods

Several methods have been developed for the synthesis of 6-iodopenicillanic acid, each with its own advantages and specific applications. These synthesis routes typically involve nucleophilic substitution reactions to introduce the iodine atom at the 6-position of the penicillin structure.

Triflate Displacement Method

One of the most documented methods involves the use of triflate or nonaflate esters of alkyl 6α or 6β hydroxypenicillanates, which undergo substitution (with inversion) by soft nucleophiles such as iodide . This approach allows for stereospecific synthesis of 6β-substituted compounds. The reaction typically involves:

-

Formation of a triflate ester from hydroxypenicillanate

-

Nucleophilic displacement with iodide ion

-

Isolation of the iodinated product

As detailed by Kemp et al., the synthesis can be performed by treating 4-methoxybenzyl 6α-trifloxypenicillanate with sodium iodide in acetone at room temperature for extended periods, followed by purification steps to obtain the final product .

Comparison of Synthesis Methods

Various approaches to synthesizing 6-iodopenicillanic acid are summarized in Table 2.

Table 2: Comparison of Synthesis Methods for 6-Iodopenicillanic Acid

Biological Activity and Mechanism of Action

6-Iodopenicillanic acid exhibits significant biological activity, primarily as a potent inhibitor of β-lactamase enzymes and as an antibacterial agent against certain bacterial strains.

β-Lactamase Inhibition

The compound functions as a potent inhibitor of β-lactamase enzymes, which are produced by bacteria to hydrolyze and inactivate β-lactam antibiotics . This inhibitory activity is crucial for combating antibiotic resistance, as it can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. Studies have demonstrated that 6-iodopenicillanic acid potentiates the antibacterial action of ampicillin against β-lactamase-producing strains of various bacteria, including Staphylococcus aureus, Haemophilus influenzae, Bacteroides fragilis, Neisseria gonorrhoeae, and many Enterobacteriaceae .

The mechanism of β-lactamase inhibition involves the compound acting as a progressive inhibitor, similar to clavulanic acid, where it undergoes a reaction with the enzyme that renders it permanently inactive .

Antibacterial Activity

Beyond its β-lactamase inhibitory properties, 6-iodopenicillanic acid also demonstrates direct antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves:

-

Inhibition of bacterial cell wall synthesis

-

Binding to penicillin-binding proteins that are essential for maintaining cell wall integrity

-

Disruption of peptidoglycan cross-linking

-

Ultimately leading to cell lysis and bacterial death

Comparative Analysis with Other β-Lactamase Inhibitors

6-Iodopenicillanic acid has been compared with other established β-lactamase inhibitors such as clavulanic acid and sulbactam to evaluate its relative efficacy and potential advantages.

Efficacy Comparison

Research by Wise et al. compared 6-iodopenicillanic acid with clavulanic acid and sulbactam in terms of their β-lactamase inhibitory properties using characterized β-lactamase-producing bacterial strains . Their findings indicated that 6-iodopenicillanic acid is generally as potent as clavulanic acid and inhibits the same range of enzymes .

Table 3: Comparative Analysis of β-Lactamase Inhibitors

Structural Differences and Their Impact

While all three compounds contain a β-lactam ring, their structural differences contribute to variations in their pharmacological properties. 6-Iodopenicillanic acid's iodine substituent at the 6-position provides unique electronic and steric properties that influence its interaction with β-lactamase enzymes . These structural differences may offer advantages in terms of stability, bioavailability, or efficacy against specific resistant strains .

Applications in Research and Pharmaceuticals

6-Iodopenicillanic acid serves several important applications in both research and pharmaceutical contexts.

Research Applications

In research settings, 6-iodopenicillanic acid is used as:

-

A tool for studying β-lactamase enzymes and their inhibition mechanisms

-

A starting material for developing novel penicillin derivatives with enhanced properties

-

A reference compound for comparative studies of β-lactamase inhibitors

-

A labeled probe (when synthesized with tritium) for biochemical and binding studies

Pharmaceutical Applications

In pharmaceutical contexts, 6-iodopenicillanic acid has potential applications as:

-

A β-lactamase inhibitor that can be combined with β-lactam antibiotics to overcome resistance

-

A component in combination therapies targeting resistant bacterial infections

-

A scaffold for developing novel antibacterial agents with improved properties

-

A synergistic agent that extends the antibacterial spectrum of β-lactam compounds

Studies have demonstrated its ability to synergize with ampicillin and other penicillins and cephalosporins against β-lactamase-producing strains of Escherichia coli, Proteus mirabilis, and Klebsiella species . This synergistic effect has been demonstrated both in vitro and in vivo after oral administration to experimentally infected mice .

Future Perspectives and Challenges

Despite the promising properties of 6-iodopenicillanic acid, several challenges and opportunities remain in its development and application.

Addressing Antibiotic Resistance

The continuing evolution of antibiotic resistance mechanisms presents ongoing challenges for all β-lactamase inhibitors, including 6-iodopenicillanic acid. Future research may focus on:

-

Developing modified derivatives with broader spectrum activity against emerging resistant strains

-

Exploring combination therapies with multiple β-lactam antibiotics or other antimicrobial agents

-

Investigating novel drug delivery systems to optimize the pharmacokinetics and targeting of the compound

-

Understanding the molecular basis of its interaction with various β-lactamase variants to guide rational drug design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume